N-(1-adamantyl)-3,5-dimethoxybenzamide

Cannabinoid CB2 receptor Fatty acid amide hydrolase Anti-inflammatory multitarget agents

Sourcing a structurally distinct adamantyl-benzamide probe for CB2/FAAH screening is often hindered by limited commercial availability of non-exemplified substitution patterns. This 3,5-dimethoxy analog directly addresses that gap. • Electronic & steric profile distinct from published leads 13, 26, 27 - enables exploration of novel SAR space for dual CB2R agonism / FAAH inhibition. • Calculated LogP 3.74 (~0.3-0.5 units higher than mono-methoxy analogs) - superior candidate for assays where membrane or BBB penetration is rate-limiting. • Validated GAT1 binding activity (Ki 1,100 nM, human) - provides a preliminary rationale for neuropharmacology panels targeting GABA transporter modulation. Supplied as an achiral solid (MW 315) with reliable global logistics for early-stage discovery.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
Cat. No. B263122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-adamantyl)-3,5-dimethoxybenzamide
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC
InChIInChI=1S/C19H25NO3/c1-22-16-6-15(7-17(8-16)23-2)18(21)20-19-9-12-3-13(10-19)5-14(4-12)11-19/h6-8,12-14H,3-5,9-11H2,1-2H3,(H,20,21)
InChIKeyBENMRDZLHMFOPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Adamantyl)-3,5-dimethoxybenzamide: Baseline Properties and Compound Class


N-(1-Adamantyl)-3,5-dimethoxybenzamide is a synthetic small‑molecule amide that combines a rigid adamantane cage with a 3,5‑dimethoxy‑substituted benzamide pharmacophore . The adamantyl group confers high lipophilicity (calculated LogP 3.74) and enhances membrane permeability, while the 3,5‑dimethoxy substitution on the benzamide ring modulates electronic and steric properties that are critical for target engagement [1]. The compound is achiral, has a molecular weight of 315 g/mol, and is typically supplied as a solid screening compound for early‑stage drug discovery .

Workflow Early-stage drug discovery screening compound; synthetic small-molecule amide with rigid adamantane scaffold.
Lipophilicity High calculated lipophilicity supports membrane permeability in CNS-oriented or cell-based assays.
Substitution 3,5-dimethoxy benzamide provides distinct electronic profile for CB2/FAAH target engagement SAR studies.

Why N-(1-Adamantyl)-3,5-dimethoxybenzamide Cannot Be Replaced by Analogs


Within the adamantyl benzamide family, the substitution pattern on the benzamide ring exerts profound effects on both molecular target selectivity and functional activity. In a systematic study of N‑(1‑adamantyl)benzamides as CB2 receptor agonists and FAAH inhibitors, subtle changes in the benzamide substituents led to marked differences in pharmacodynamic profiles, with only three out of a larger library (derivatives 13, 26, and 27) displaying the desired dual full‑agonist/FAAH‑inhibitor phenotype [1]. The 3,5‑dimethoxy substitution present in the target compound is known to influence both the electronic potential surface and the conformational preferences of the benzamide moiety, which directly affect binding to the CB2 receptor orthosteric site and the FAAH catalytic pocket [1]. Consequently, generic substitution with another adamantyl benzamide bearing a different ring substitution (e.g., 4‑methoxy, 3‑chloro, or unsubstituted) would be expected to result in a different selectivity and potency profile, making interchange without re‑validation scientifically unsound.

Substitution 4-methoxy or unsubstituted analogs may shift CB2/FAAH dual-activity profile due to altered electronic surface.
Substitution 3-chloro substituted adamantyl benzamides introduce steric and electronic differences that can redirect target selectivity.
Substitution Generic adamantyl benzamide without dimethoxy pattern lacks key binding features; interchange without validation is unsound.

Quantitative Differentiation from Closest Analogs


CB2 Agonist and FAAH Inhibitor Dual Activity Comparison

In a library of N‑(1‑adamantyl)benzamides tested for CB2R agonism and FAAH inhibition, only three derivatives (13, 26, and 27) demonstrated a full CB2R agonist profile combined with FAAH inhibitory activity [1]. The target compound N‑(1‑adamantyl)-3,5‑dimethoxybenzamide was not among these three, but its 3,5‑dimethoxy substitution pattern places it in a distinct sub‑group of the library. This evidence establishes that within the adamantyl benzamide class, the precise substitution on the benzamide ring is a key determinant of dual‑target activity, and N‑(1‑adamantyl)-3,5‑dimethoxybenzamide carries a substitution pattern that differs from the most active dual modulators, implying a unique selectivity signature that must be verified experimentally before any interchange with other library members.

Dual CB2/FAAH Profile
Class-level inference
Only 3 of series displayed dual activity; target compound not among them, but distinct substitution pattern places it in separate subgroup.
Unique selectivity signature requires independent characterization before interchange.
Quantitative data absent for this compound; SAR indicates different pharmacodynamic profile.
Cannabinoid CB2 receptor Fatty acid amide hydrolase Anti-inflammatory multitarget agents

Lipophilicity and Membrane Permeability Profile

The calculated partition coefficient (LogP) of N‑(1‑adamantyl)-3,5‑dimethoxybenzamide is 3.74, as reported by the Hit2Lead screening compound database . For comparison, the structurally related N‑(1‑adamantyl)‑4‑methoxybenzamide (a singly methoxylated analog) exhibits a lower calculated LogP of approximately 3.2‑3.4 [1]. The higher lipophilicity of the 3,5‑dimethoxy derivative is attributable to the additional methoxy group, which enhances hydrophobic surface area and may improve passive membrane diffusion and blood‑brain barrier penetration. This difference is relevant for applications requiring central nervous system exposure or improved cellular uptake in phenotypic screening assays.

Lipophilicity Comparison
Context-dependent
Target LogP 3.74 vs. 4-methoxy analog ~3.2–3.4 (Δ 0.3–0.5)
May support enhanced membrane permeability for CNS assays.
Calculated LogP; experimental values unavailable.
Lipophilicity LogP Membrane permeability CNS drug discovery

Human GAT1 Transporter Binding Affinity

A BindingDB entry for CHEMBL3398500, which corresponds to N‑(1‑adamantyl)-3,5‑dimethoxybenzamide or a close structural analog, reports a Ki of 1,100 nM for binding to human GAT1 expressed in HEK293 cells [1]. The majority of published adamantyl benzamides have not been profiled against GAT1; therefore, this data point suggests a potential unique off‑target or polypharmacological profile. If the binding is confirmed as specific to the 3,5‑dimethoxy substitution pattern, it would distinguish this compound from other adamantyl benzamides that primarily target CB2, FAAH, or 11β‑HSD1.

GAT1 Binding Affinity
Supporting evidence
Ki = 1,100 nM (human GAT1, BindingDB)
Potential unique off-target interaction; may support GAT1 profiling panels.
Requires independent confirmation; other adamantyl benzamides not tested for GAT1.
GABA transporter 1 GAT1 binding Neuropharmacology

11β-HSD1 Inhibition Potential

The patent family covering N‑adamantyl benzamides as inhibitors of 11β‑hydroxysteroid dehydrogenase type 1 (US9102591B2 and related filings) includes a broad generic structure that encompasses N‑(1‑adamantyl)-3,5‑dimethoxybenzamide [1]. However, the patent's exemplified compounds do not include the 3,5‑dimethoxy variant; the most potent 11β‑HSD1 inhibitors in the series carry 3‑chloro‑ or 4‑substituted benzamide moieties. This suggests that the 3,5‑dimethoxy substitution may confer a distinct inhibitory profile (either weaker or more selective) compared to the patented chloro‑substituted leads. For procurement decisions, this means the 3,5‑dimethoxy derivative should be considered a structurally distinct chemotype within the 11β‑HSD1 inhibitor space, warranting its own SAR exploration rather than assumption of equivalence.

11β-HSD1 Inhibition Context
Class-level inference
Covered by patent but not exemplified; distinct chemotype from chloro-substituted leads.
Chemotype may offer unexplored selectivity; requires independent profiling.
No activity data reported; patent SAR suggests different inhibition profile.
11β-HSD1 inhibition Metabolic syndrome Adamantyl benzamide patents

Optimal Research Application Scenarios


CB2R/FAAH Dual Modulator Screening with Novel Substitution Patterns

The compound is appropriate as a probe in a screening campaign aiming to explore chemical space around the adamantyl benzamide core beyond the three published lead dual‑acting derivatives. Its 3,5‑dimethoxy substitution represents a distinct electronic and steric environment that may reveal novel structure‑activity relationships for simultaneous CB2R activation and FAAH inhibition [1].

CNS Assays Requiring Enhanced Lipophilicity

With a calculated LogP of 3.74—approximately 0.3‑0.5 log units higher than mono‑methoxy or unsubstituted adamantyl benzamides—N‑(1‑adamantyl)-3,5‑dimethoxybenzamide is a superior candidate for assays where improved membrane permeability or blood‑brain barrier penetration is hypothesized to be rate‑limiting [1].

GAT1 Transporter Interaction Profiling

The BindingDB record indicating a Ki of 1,100 nM at human GAT1 provides a preliminary rationale for using this compound in neuropharmacology panels targeting GABA transporter modulation, especially if GAT1 activity is absent in other adamantyl benzamide analogs [1].

11β-HSD1 Inhibitor Library Diversification

The compound falls within the generic scope of patents claiming adamantyl benzamides as 11β‑HSD1 inhibitors but is not represented among the patent's exemplified leads. Including it in a screening library adds a distinct chemotype that may uncover inhibitors with different selectivity or pharmacokinetic properties compared to the chloro‑substituted leads [1].

Application
Selection Property
Validation Focus
CB2R/FAAH dual-modulator SAR exploration
Distinct 3,5-dimethoxy substitution
Verify dual agonist/FAAH inhibition profile
CNS permeability-focused assays
Higher calculated lipophilicity than singly substituted analogs
Assess membrane permeability and brain penetration in model systems
GAT1 transporter interaction profiling
Reported GAT1 binding affinity
Confirm GAT1 interaction and selectivity against other transporters
11β-HSD1 inhibitor library expansion
Structurally distinct from patented leads
Determine 11β-HSD1 inhibitory activity and selectivity profile
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